2,2'-biphenyldiyl bis(2-methoxybenzoate)
Description
2,2'-Biphenyldiyl bis(2-methoxybenzoate) (C₂₈H₂₂O₆; molecular weight: 454.48 g/mol) is a biphenyl-based ester compound featuring two 2-methoxybenzoate groups symmetrically attached to a central biphenyl scaffold . Its structure combines aromatic rigidity with ester functional groups, which may influence its physicochemical properties, such as volatility, solubility, and stability.
Properties
IUPAC Name |
[2-[2-(2-methoxybenzoyl)oxyphenyl]phenyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O6/c1-31-23-15-7-5-13-21(23)27(29)33-25-17-9-3-11-19(25)20-12-4-10-18-26(20)34-28(30)22-14-6-8-16-24(22)32-2/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYVDDMEDLSGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC=C2C3=CC=CC=C3OC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally or functionally related molecules:
3-(2-Methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (C₁₈H₁₅F₃N₂O₃)
- Structural Differences :
- Backbone : The target compound has a biphenyl core, while the comparator features an oxazole ring fused with a carboxamide group.
- Functional Groups : The former contains two ester linkages, whereas the latter includes a trifluoromethyl (-CF₃) group and a carboxamide (-CONH-) moiety.
- Molecular Weight : The biphenyldiyl ester (454.48 g/mol) is significantly heavier than the carboxamide (364.32 g/mol), likely influencing solubility and diffusion properties .
Methyl 2-Methoxybenzoate (Simpler Ester Analog)
- Structural Similarity : Shares the 2-methoxybenzoate group but lacks the biphenyl backbone.
- Volatility and Emission Behavior : A 2022 study found methyl 2-methoxybenzoate exhibited unpredictable emission rates over time (R² < 0.9), unlike most esters tested . This suggests that the biphenyldiyl bis-ester’s extended aromatic system may enhance emission predictability due to reduced volatility.
Organophosphonates (e.g., 1,1'-(2,2'-Biphenyldiyl)bis(methylphosphonic Acid))
- Functional Group Contrast: Organophosphonates contain phosphonic acid (-PO₃H₂) groups instead of esters.
- Applications : Phosphonates are typically used as chelators or corrosion inhibitors, whereas biphenyldiyl esters may prioritize stability or serve as intermediates in polymer synthesis .
Research Findings and Key Insights
- Volatility Trends : The biphenyldiyl bis-ester’s bulkier structure may reduce volatility compared to smaller esters like methyl 2-methoxybenzoate, aligning with the general correlation between molecular weight and emission predictability observed in prior studies .
- Functional Group Impact : The ester groups in the target compound likely enhance hydrolytic stability compared to carboxamides, which are prone to enzymatic or acidic degradation.
Data Table: Comparative Analysis of Compounds
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